![molecular formula C14H13BrO2 B13861139 [2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
[2-[(2-Bromophenyl)methoxy]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2-Bromophenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.15582 g/mol This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(2-Bromophenyl)methoxy]phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-bromophenylmethanol with phenol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: [2-[(2-Bromophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound into or using reducing agents such as or .
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-[(2-bromophenyl)methoxy]benzoic acid , while reduction may produce 2-[(2-bromophenyl)methoxy]benzyl alcohol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-[(2-Bromophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory , antimicrobial , or anticancer activities, although further research is needed to fully understand its pharmacological effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of [2-[(2-Bromophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways , thereby reducing inflammation . Additionally, its interaction with cellular receptors may trigger signaling cascades that result in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
2-Methoxybenzyl alcohol: This compound shares a similar structure but lacks the bromine atom.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: This compound contains a malononitrile group and is used as a building block in organic synthesis.
2-Iodo-2-(methoxy(phenyl)methyl)malononitrile: Similar to the previous compound but with an iodine atom instead of bromine, used in synthetic chemistry.
Uniqueness: The presence of the bromine atom in [2-[(2-Bromophenyl)methoxy]phenyl]methanol imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific halogenation patterns or reactivity profiles .
Propiedades
Fórmula molecular |
C14H13BrO2 |
|---|---|
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
[2-[(2-bromophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2 |
Clave InChI |
ZLXIYSQMWLZVDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


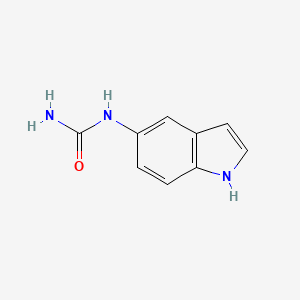
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
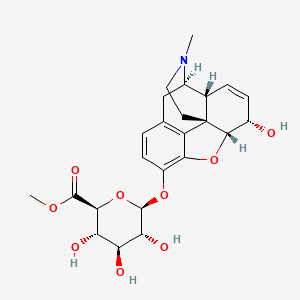
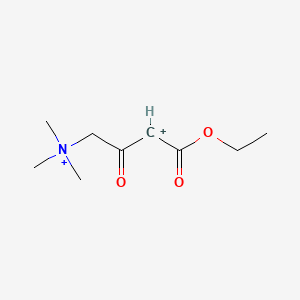
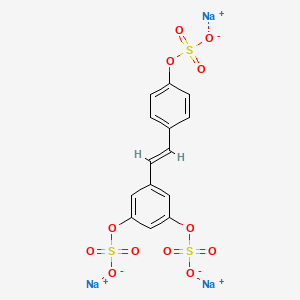


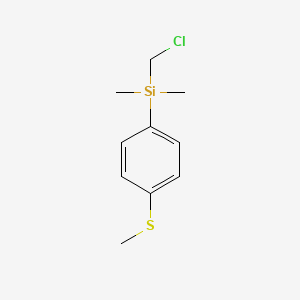
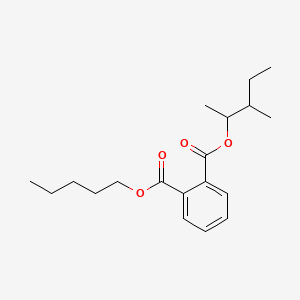
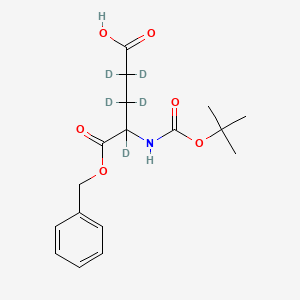
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
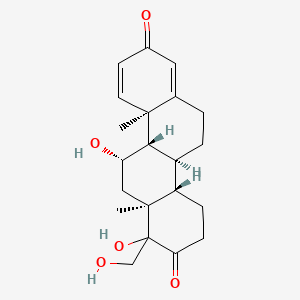
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
